1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride

Description

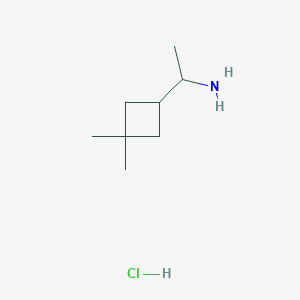

1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride (CAS: 1284247-23-9) is a bicyclic aliphatic amine hydrochloride with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol . The compound features a cyclobutane ring substituted with two methyl groups at the 3,3-positions and an ethanamine side chain, which is protonated as a hydrochloride salt. Its structural rigidity and substituent arrangement distinguish it from linear or aromatic amines. The compound is utilized in research and pharmaceutical development, though its specific biological targets remain under investigation .

Properties

IUPAC Name |

1-(3,3-dimethylcyclobutyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-6(9)7-4-8(2,3)5-7;/h6-7H,4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTCOQMJGAUWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from simpler aliphatic compounds.

Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide or methyl bromide.

Amination: The ethanamine group is introduced through amination reactions, often using ammonia or primary amines under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 1-(3,3-dimethylcyclobutyl)ethanamine hydrochloride and analogous compounds:

Key Observations :

- Aromatic vs. Alicyclic Amines : Dopamine HCl and indole-based ethanamines () exhibit aromatic systems that enable π-π interactions, unlike the alicyclic cyclobutane in the target compound. This distinction influences their pharmacological targets (e.g., dopamine receptors vs. HSP90) .

- Branched Aliphatic Amines : 1,3-Dimethylbutylamine HCl lacks cyclic structures, resulting in higher conformational flexibility and different applications (e.g., stimulant vs. research chemicals) .

Target Compound

- Cyclobutane-containing amines are explored in drug discovery for their ability to modulate protein-protein interactions or act as rigid scaffolds in medicinal chemistry .

Comparable Compounds

- Indole-ethanamine Derivatives : Exhibit anti-plasmodial activity and bind HSP90 via hydrogen bonds (e.g., GLU527, TYR604 in HSP90) .

- Dopamine HCl : Acts on D1/D2 receptors, regulating blood pressure and motor function .

- Diphenhydramine HCl: An ethanolamine-derived antihistamine with sedative properties .

Biological Activity

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride, a compound with potential pharmacological applications, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutyl ring which influences its interaction with biological targets. The compound can exist in multiple stereoisomeric forms, with (1S)- and (1R)- configurations potentially leading to different biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. It may act as an agonist or antagonist in several signaling pathways, modulating physiological responses. Specific mechanisms include:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neuronal signaling.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer types by inhibiting pathways critical for tumor growth and survival .

- Neurotransmitter Activity : The compound may influence neurotransmitter systems, offering insights into its potential use in treating neurological disorders.

Case Studies

- Anticancer Studies : A study focused on the compound's effect on acute myeloid leukemia (AML) cells demonstrated significant inhibition of cell proliferation. The mechanism involved modulation of the Raf signaling pathway, which is crucial for cancer cell survival .

- Neuropharmacology : In vitro experiments revealed that the compound could enhance dopaminergic signaling, suggesting potential applications in treating conditions like Parkinson's disease.

Comparison with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S)-1-(3,3-Dimethylcyclobutyl)methanamine | Cyclobutyl ring | Antitumor effects similar to this compound |

| (1R)-1-(3,3-Dimethylcyclobutyl)methanamine | Cyclobutyl ring | Reduced affinity for certain receptors compared to (1S) form |

The differences in structural features significantly influence their pharmacological profiles and interactions with biological targets.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by amination. For example, 3,3-dimethylcyclobutanone can react with methoxymethylamine under reductive conditions (e.g., sodium borohydride) to form the amine intermediate, which is then treated with HCl to yield the hydrochloride salt. Optimization includes adjusting solvent polarity (e.g., diethyl ether), temperature (0–25°C), and stoichiometry of reagents to achieve yields >85% .

Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclobutyl and ethanamine moieties. Key observations include:

- ¹H NMR : Peaks at δ 3.18–3.08 ppm (CH₂NH₂) and δ 1.3–1.5 ppm (cyclobutyl CH₃ groups).

- ¹³C NMR : Signals near 25–30 ppm (quaternary cyclobutyl carbons) and 45–50 ppm (amine-bearing carbons).

Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with eluents like dichloromethane/methanol (9:1) removes polar byproducts. Recrystallization from ethanol/water mixtures enhances purity (>95%). Analytical HPLC with C18 columns and UV detection at 254 nm monitors purity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G* model the compound’s geometry and frontier molecular orbitals. DFT calculations reveal:

- HOMO-LUMO gaps : ~5 eV, indicating moderate reactivity.

- Electrostatic potential maps : Highlight nucleophilic regions at the amine group.

These insights guide predictions of reaction pathways (e.g., nucleophilic substitution at the cyclobutyl ring) .

Q. What strategies resolve enantiomeric forms of chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases separates enantiomers. Asymmetric synthesis routes, such as using (R)- or (S)-BINOL catalysts during cyclization, achieve enantiomeric excess >90%. Circular dichroism (CD) spectroscopy confirms absolute configurations .

Q. How can in silico docking studies predict interactions with biological targets like neurotransmitter receptors?

- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) models the compound’s binding to dopamine D2 or serotonin 5-HT2A receptors. Key steps:

Prepare the receptor structure (PDB ID: 6CM4 for D2).

Define the binding pocket using GRID or SiteMap.

Score poses using binding affinity (ΔG) and hydrogen-bond interactions.

Experimental validation via radioligand assays (e.g., competitive binding with [³H]spiperone) quantifies Ki values .

Q. What analytical approaches quantify trace impurities in synthesized batches?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry identifies impurities at <0.1% levels. Reference standards for common byproducts (e.g., cyclobutane oxidation products) are used for calibration. For halogenated impurities, ion chromatography detects residual chloride .

Q. How does substituent variation on the cyclobutyl ring affect pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like fluorine or methoxy groups. In vitro assays (e.g., cAMP modulation in HEK293 cells) measure potency. For example, 3-fluoro analogs show 2-fold higher affinity for adrenergic receptors than the parent compound, attributed to enhanced electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.